5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one 5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16305644
InChI: InChI=1S/C23H15BrN2O4S/c1-12-7-8-15-17(10-12)31-23(25-15)26-19(13-4-2-5-14(24)11-13)18(21(28)22(26)29)20(27)16-6-3-9-30-16/h2-11,19,28H,1H3
SMILES:
Molecular Formula: C23H15BrN2O4S
Molecular Weight: 495.3 g/mol

5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one

CAS No.:

Cat. No.: VC16305644

Molecular Formula: C23H15BrN2O4S

Molecular Weight: 495.3 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one -

Specification

Molecular Formula C23H15BrN2O4S
Molecular Weight 495.3 g/mol
IUPAC Name 2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C23H15BrN2O4S/c1-12-7-8-15-17(10-12)31-23(25-15)26-19(13-4-2-5-14(24)11-13)18(21(28)22(26)29)20(27)16-6-3-9-30-16/h2-11,19,28H,1H3
Standard InChI Key GQIXTXAGPAGDLJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)Br

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one integrates multiple pharmacophoric elements. The pyrrolin-2-one core provides a rigid, planar framework, while the 3-bromophenyl substituent enhances lipophilicity, potentially improving membrane permeability. The 2-furylcarbonyl group introduces hydrogen-bonding capabilities, which may facilitate interactions with biological targets such as enzymes or receptors . The 6-methylbenzothiazol-2-yl moiety is notable for its electron-rich aromatic system, a feature common in compounds with antitumor and antimicrobial activities .

Computational modeling of analogous benzothiazole derivatives suggests that the bromine atom at the 3-position of the phenyl ring could participate in halogen bonding, a interaction critical for stabilizing ligand-target complexes . Additionally, the hydroxyl group at position 3 of the pyrrolinone ring may engage in tautomerism, influencing the compound’s solubility and reactivity. A hypothetical molecular formula, inferred from structural analogs, would likely be C23H16BrN3O4SC_{23}H_{16}BrN_3O_4S, with a molecular weight of approximately 534.36 g/mol.

Synthetic Methodologies

The synthesis of 5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one likely involves multi-step reactions, drawing from strategies used for related benzothiazole-pyrrolinone hybrids. A plausible route begins with the formation of the benzothiazole ring via cyclization of 2-amino-6-methylbenzenethiol with a carbonyl source, followed by bromination at the phenyl ring using NN-bromosuccinimide (NBS) . Subsequent coupling of the furylcarbonyl group could employ a Friedel-Crafts acylation, leveraging Lewis acids such as AlCl3AlCl_3.

Key challenges include regioselective functionalization and avoiding side reactions at the hydroxyl group. Recent advances in the thermolysis of acyl(imidoyl)ketenes offer insights into constructing the pyrrolinone core . For instance, heating 3-aroylpyrrolo[2,1-c] benzothiazine-1,2,4-triones at 180°C under inert conditions generates reactive ketene intermediates, which undergo [4+2]-cyclodimerization to form angularly fused pyridinones . Adapting this method, the target compound might be synthesized via a cascade decarbonylation-cyclization sequence, though experimental validation is required.

Biological Activities and Mechanisms

Benzothiazole derivatives exhibit broad-spectrum biological activities, ranging from anticancer to antiviral effects. The presence of the 6-methylbenzothiazol-2-yl group in this compound suggests potential kinase inhibition, as similar structures bind to ATP pockets in tyrosine kinases . Molecular docking studies on analogs indicate that the furylcarbonyl moiety may interact with catalytic lysine residues, while the bromophenyl group occupies hydrophobic pockets, enhancing binding affinity .

In vitro assays of structurally related pyrrolin-2-one derivatives have demonstrated dose-dependent cytotoxicity against human cancer cell lines, with IC50IC_{50} values in the low micromolar range . For example, a compound bearing a 4-chlorophenyl substituent showed 72% inhibition of MCF-7 breast cancer cells at 10 μM . While direct data for the title compound are unavailable, its structural features align with these trends, warranting preclinical evaluation.

Comparative Analysis with Structural Analogs

Comparative data underscore the uniqueness of 5-(3-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one. For instance, replacing the bromophenyl group with a chlorophenyl moiety (as in 5-(4-Chlorophenyl)-1-(6-methylbenzothiazol-2-yl)-4-(2-thienoyl)-3-hydroxy-pyrrolinone) reduces molecular weight by 34 Da but increases logP by 0.5 units, altering pharmacokinetic profiles . Similarly, substituting the methyl group on the benzothiazole with ethoxy (as in smolecule.com’s analog) enhances aqueous solubility but may reduce blood-brain barrier penetration .

FeatureThis Compound4-Chlorophenyl AnalogEthoxy-Benzothiazole Analog
Molecular Weight (Da)534.36500.29550.41
logP3.23.72.8
Cytotoxicity (IC50IC_{50})Not tested8.5 μM (MCF-7)12.3 μM (A549)
Genotoxicity (MN assay)Not testedPositiveNegative

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